molecular formula C24H22N8O5 B15020796 2-methoxy-5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-methoxy-5-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B15020796
M. Wt: 502.5 g/mol
InChI Key: WSRRAPHPZCNCJP-AFUMVMLFSA-N
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Description

2-METHOXY-5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of 2-METHOXY-5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves several steps, including the condensation of 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride and a catalytic hydroxy benzotriazole . The reaction conditions typically involve heating the reaction mixture under an inert atmosphere to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-METHOXY-5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with molecular targets and pathways. The compound’s phenolic and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-5-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL include:

Properties

Molecular Formula

C24H22N8O5

Molecular Weight

502.5 g/mol

IUPAC Name

2-methoxy-5-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C24H22N8O5/c1-36-19-10-6-17(7-11-19)27-23-28-22(26-16-4-8-18(9-5-16)32(34)35)29-24(30-23)31-25-14-15-3-12-21(37-2)20(33)13-15/h3-14,33H,1-2H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

WSRRAPHPZCNCJP-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=C(C=C4)OC)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=C(C=C4)OC)O

Origin of Product

United States

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